
3-Methylglutamic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of threo-3-methylglutamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methylation reactions to introduce the methyl group at the desired position on the glutamic acid backbone .
Industrial Production Methods: Industrial production of threo-3-methylglutamate may involve large-scale synthesis using similar methylation techniques, followed by purification processes to ensure the desired enantiomeric purity and chemical stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: threo-3-Methylglutamat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Die Bedingungen variieren je nach einzuführendem Substituenten, aber häufige Reagenzien umfassen Halogene und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxo-Derivate ergeben, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
threo-3-Methylglutamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
threo-3-Methylglutamat entfaltet seine Wirkung durch selektive Hemmung von exzitatorischen Aminosäuretransportern, insbesondere EAAT2 und EAAT4 . Es wirkt als kompetitiver Blocker und verhindert den Transport von Glutamat und anderen exzitatorischen Aminosäuren über Zellmembranen . Diese Hemmung hilft, die extrazelluläre Glutamatkonzentration zu regulieren, was entscheidend ist, um Exzitotoxizität zu verhindern und die normale synaptische Transmission aufrechtzuerhalten .
Ähnliche Verbindungen:
(2S,4R)-4-Methylglutamat: Ein weiteres Methylglutamatderivat mit ähnlichen inhibitorischen Wirkungen auf exzitatorische Aminosäuretransporter.
DL-threo-β-Benzyloxyaspartat: Eine Verbindung mit vergleichbaren inhibitorischen Eigenschaften.
L-trans-Pyrrolidin-2,4-dicarboxylat: Bekannt für seine Rolle bei der Modulation des Glutamattransports.
Einzigartigkeit: threo-3-Methylglutamat ist aufgrund seiner selektiven Hemmung von EAAT2 und EAAT4 einzigartig, was es von anderen ähnlichen Verbindungen unterscheidet, die möglicherweise breitere oder andere Selektivitätsprofile haben .
Wirkmechanismus
threo-3-Methylglutamate exerts its effects by selectively inhibiting excitatory amino acid transporters, particularly EAAT2 and EAAT4 . It acts as a competitive blocker, preventing the transport of glutamate and other excitatory amino acids across cell membranes . This inhibition helps regulate extracellular glutamate levels, which is crucial for preventing excitotoxicity and maintaining normal synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
(2S,4R)-4-Methylglutamate: Another methylglutamate derivative with similar inhibitory effects on excitatory amino acid transporters.
DL-threo-β-benzyloxyaspartate: A compound with comparable inhibitory properties.
L-trans-pyrrolidine-2,4-dicarboxylate: Known for its role in modulating glutamate transport.
Uniqueness: threo-3-Methylglutamate is unique due to its selective inhibition of EAAT2 and EAAT4, which distinguishes it from other similar compounds that may have broader or different selectivity profiles .
Biologische Aktivität
3-Methylglutamic acid (3mGlu) is an amino acid derivative that has garnered attention for its role in various biological processes, particularly in the context of antibiotic biosynthesis and neurotransmitter transport. This article explores the compound's biological activity, focusing on its mechanisms, interactions, and implications in health and disease.
- Chemical Formula : CHNO
- Molecular Weight : 161.1558 g/mol
- CAS Number : 6070-75-3
- Structure : this compound is characterized by a methyl group at the third carbon of the glutamic acid backbone, which affects its biochemical properties and interactions.
1. Role in Antibiotic Biosynthesis
This compound is a crucial component in the biosynthesis of several cyclic lipopeptide antibiotics, including daptomycin and the A21978C family produced by Streptomyces species.
- Mechanism : The presence of 3mGlu enhances the biological activity of these antibiotics. For instance, studies have shown that derivatives of A21978C lacking 3mGlu exhibit reduced efficacy against Staphylococcus aureus . This underscores the importance of 3mGlu in maintaining the structural integrity and functional potency of these compounds.
2. Glutamate Transport Inhibition
Research indicates that (±)-threo-3-methylglutamic acid acts as a potent blocker of glutamate transporters, specifically EAAT2 and EAAT4.
- IC50 Values :
Case Study: Daptomycin Production
A study conducted on Streptomyces roseosporus demonstrated that mutations in genes responsible for synthesizing 3mGlu led to decreased yields of daptomycin. Specifically, deletions in the dptGHIJ gene cluster resulted in the production of A21978C analogues that lacked 3mGlu, which were less active against pathogenic bacteria . This highlights not only the biosynthetic importance of 3mGlu but also its potential therapeutic implications.
Research on Neurotransmitter Dynamics
In a separate investigation, (±)-threo-3-methylglutamic acid was shown to inhibit glutamate uptake in rod outer segments, indicating its role in modulating retinal signaling pathways. The concentration-dependent inhibition with an IC50 value of approximately 38.35 μM suggests its potential utility in studying retinal disorders and glutamate-related pathologies .
Summary Table of Biological Activities
Activity Type | Description | IC50 Values |
---|---|---|
Antibiotic Efficacy | Essential for daptomycin and A21978C antibiotic biosynthesis | N/A |
Glutamate Transport Inhibition | Blocks EAAT2 and EAAT4 transporters | EAAT2: 90 μM EAAT4: 109 μM |
Retinal Glutamate Uptake | Inhibits uptake in rod outer segments | ~38.35 μM |
Q & A
Basic Research Questions
Q. How can 3-methylglutamic acid be reliably detected and quantified in biological samples?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., this compound-d3) to correct for matrix effects. Optimize sample preparation by acidifying biological fluids (e.g., urine, plasma) to stabilize the compound and reduce degradation . For tissue samples, homogenize in cold methanol-water mixtures to extract metabolites efficiently. Validate methods using spiked recovery experiments and calibration curves spanning physiological and pathological concentration ranges .
Q. What are the primary metabolic pathways involving this compound, and how do they intersect with other glutaric acid derivatives?
- Methodological Answer : Investigate via isotopically labeled tracer studies (e.g., ¹³C-labeled this compound) to track its incorporation into the tricarboxylic acid (TCA) cycle or ketogenesis. Combine enzymatic assays (e.g., for 3-methylglutaconyl-CoA hydratase) with genetic knockout models to identify rate-limiting steps. Cross-reference findings with databases like KEGG or MetaCyc to map interactions with related metabolites (e.g., 3-methylglutaconic acid, glutaric acid) .
Advanced Research Questions
Q. How do mutations in genes encoding enzymes related to this compound metabolism (e.g., AUH, HTD2) contribute to variability in clinical phenotypes of metabolic disorders?
- Methodological Answer : Perform genotype-phenotype correlation studies using whole-exome sequencing in patient cohorts with confirmed 3-methylglutamic aciduria. Use CRISPR-Cas9-edited cell lines to model specific mutations and assess enzyme activity via fluorometric assays. Pair this with metabolomic profiling (NMR or LC-MS) to quantify intermediate accumulation and correlate with clinical severity .
Q. What experimental strategies can resolve contradictions in reported data on this compound’s neurotoxicity?
- Methodological Answer :
- Controlled Models : Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to isolate direct neurotoxic effects from systemic factors.
- Dose-Response Analysis : Compare acute vs. chronic exposure at physiologically relevant concentrations (nM–µM range).
- Mechanistic Studies : Apply calcium imaging or mitochondrial membrane potential assays to distinguish excitotoxicity from oxidative stress .
- Meta-Analysis : Systematically review existing literature using PRISMA guidelines, highlighting methodological differences (e.g., sample preparation, assay sensitivity) as potential sources of variability .
Q. How can the stereochemical configuration of this compound (e.g., (2R,3R) vs. (2S,3S)) impact its biological activity and analytical detection?
- Methodological Answer : Synthesize enantiomers via asymmetric catalysis or chiral pool methods and characterize using polarimetry and X-ray crystallography. Employ chiral stationary phases in HPLC (e.g., crown ether columns) for separation. Test enantiomer-specific activity in enzyme inhibition assays (e.g., glutamate dehydrogenase) and receptor binding studies (e.g., NMDA receptors) .
Q. Experimental Design Considerations
Q. What controls are essential when studying this compound’s role in mitochondrial dysfunction?
- Methodological Answer :
- Positive Controls : Use rotenone (Complex I inhibitor) or antimycin A (Complex III inhibitor) to induce mitochondrial stress.
- Negative Controls : Include wild-type cells or tissues from healthy subjects.
- Technical Replicates : Run triplicate assays for ATP production (luciferase-based kits), ROS levels (DCFDA probes), and mitochondrial membrane potential (JC-1 dye) .
Q. How can researchers address the instability of this compound in aqueous solutions during long-term studies?
- Methodological Answer : Store stock solutions in anhydrous DMSO at −80°C under nitrogen atmosphere. For in vitro assays, prepare fresh working solutions in phosphate-buffered saline (PBS) adjusted to pH 7.4. Monitor degradation via periodic LC-MS analysis and adjust storage conditions iteratively .
Q. Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing clustered metabolomic data involving this compound?
- Methodological Answer : Apply mixed-effects models to account for repeated measures (e.g., longitudinal patient data). Use false discovery rate (FDR) correction for multiple comparisons in untargeted metabolomics. Visualize data trends via principal component analysis (PCA) or heatmaps clustered by metabolite class .
Q. How can researchers differentiate artifact peaks from true this compound signals in complex chromatograms?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm exact mass (±5 ppm) and isotopic patterns. Compare retention times with authentic standards. Perform MS/MS fragmentation to match spectral libraries (e.g., NIST or METLIN) .
Q. Synthesis and Characterization
Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can they be mitigated?
- Methodological Answer :
- Challenges : Racemization during coupling reactions; low yields in stereoselective alkylation.
- Solutions : Use Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., acylase-mediated hydrolysis). Purify intermediates via flash chromatography on silica gel with ethyl acetate/hexane gradients. Confirm purity by ¹H/¹³C NMR and chiral HPLC .
Eigenschaften
IUPAC Name |
2-amino-3-methylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNAFIJPFGZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947320 | |
Record name | 3-Methylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445-97-8, 6070-75-3, 63088-04-0 | |
Record name | Glutamic acid, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC295435 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC82071 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC41356 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63088-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.